![molecular formula C7H16ClNO2 B1377069 5-Amino-2,2-dimethylpentanoic acid hydrochloride CAS No. 1423034-72-3](/img/structure/B1377069.png)
5-Amino-2,2-dimethylpentanoic acid hydrochloride
Overview
Description
5-Amino-2,2-dimethylpentanoic acid hydrochloride: is a chemical compound with the molecular formula C7H16ClNO2. It is a derivative of pentanoic acid, featuring an amino group at the fifth position and two methyl groups at the second position. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2,2-dimethylpentanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2,2-dimethylpentanoic acid.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Amino-2,2-dimethylpentanoic acid hydrochloride can undergo oxidation reactions, typically resulting in the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamines.
Substitution: The compound can participate in substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products:
Oxidation Products: Oxo derivatives of this compound.
Reduction Products: Hydroxylamines and other reduced forms.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
5-Amino-2,2-dimethylpentanoic acid hydrochloride has the molecular formula . It is characterized by a branched aliphatic structure that enhances its solubility and stability in aqueous solutions, making it suitable for laboratory use. The compound's unique structure allows it to participate in various biochemical pathways, influencing its application in drug development and enzyme interactions.
Pharmaceutical Development
ADMPA serves as an intermediate in the synthesis of several pharmaceuticals, most notably the lipid-regulating agent Gemfibrozil. The synthesis process involves O-alkylation with 2,5-dimethylphenol and isobutyl 5-chloro-2,2-dimethylpentanoate, leading to high-purity Gemfibrozil production.
Case Study: Gemfibrozil Synthesis
- Objective : To synthesize Gemfibrozil using ADMPA as an intermediate.
- Method : O-alkylation reaction.
- Outcome : Successful synthesis with purity levels exceeding 98%.
Biochemical Research
ADMPA is utilized in biochemical assays and synthetic pathways due to its ability to interact with biological receptors and enzymes. Its structural similarity to other amino acids allows it to modulate neurotransmitter systems, particularly gamma-aminobutyric acid (GABA), which is crucial for neuronal excitability.
Mechanism of Action
- Interaction with Enzymes : ADMPA can influence enzymatic activity through competitive inhibition or allosteric effects.
- Neuroprotective Properties : Studies indicate potential neuroprotective effects, suggesting applications in treating neurological disorders.
Material Science
In material science, ADMPA is explored for developing new materials with specific properties due to its unique chemical structure. Its applications extend to creating polymers and other materials that require specific mechanical or chemical characteristics.
Industrial Production Methods
The industrial production of ADMPA typically utilizes optimized synthetic routes for large-scale synthesis. Continuous flow reactors and automated systems are employed to ensure consistent quality and yield. The synthesis involves:
- Starting with 2,2-dimethylpentanoic acid.
- Converting the free amine to its hydrochloride salt using hydrochloric acid.
Mechanism of Action
The mechanism of action of 5-Amino-2,2-dimethylpentanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The pathways involved often include inhibition or activation of enzymatic reactions, leading to downstream effects in biological systems.
Comparison with Similar Compounds
5-Aminovaleric Acid: Similar structure but lacks the dimethyl groups.
2,2-Dimethylpentanoic Acid: Lacks the amino group.
5-Amino-2-methylpentanoic Acid: Similar but with only one methyl group at the second position.
Uniqueness: 5-Amino-2,2-dimethylpentanoic acid hydrochloride is unique due to the presence of both the amino group and the two methyl groups at the second position. This combination imparts distinct chemical properties, such as increased steric hindrance and specific reactivity patterns, making it valuable in various research and industrial applications.
Biological Activity
5-Amino-2,2-dimethylpentanoic acid hydrochloride (ADMPA-HCl) is an amino acid derivative with significant biological activity. This compound has garnered attention for its potential applications in pharmacology and neurochemistry. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
ADMPA-HCl is characterized by its branched aliphatic structure, which contributes to its unique chemical properties. The molecular formula is C₇H₁₆ClNO₂, and it is primarily utilized as a hydrochloride salt. The presence of the amino group allows for various interactions with biological systems, influencing neurotransmitter dynamics and enzyme activity.
The biological activity of ADMPA-HCl involves several mechanisms:
- Neurotransmitter Modulation : ADMPA-HCl has been shown to influence neurotransmitter systems, particularly gamma-aminobutyric acid (GABA). It may enhance GABAergic activity, which is crucial for maintaining neuronal excitability and preventing excitotoxicity.
- Enzymatic Interactions : The compound interacts with specific enzymes and receptors, forming hydrogen bonds and electrostatic interactions that modulate their activity. This can lead to either inhibition or activation of various biochemical pathways.
Neuroprotective Effects
Research indicates that ADMPA-HCl exhibits potential neuroprotective properties. Studies have demonstrated its ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.
Case Studies
- Neuroprotection in Animal Models : In a study involving rodents subjected to induced oxidative stress, administration of ADMPA-HCl resulted in a significant reduction in neuronal damage compared to control groups. This suggests its potential use as a therapeutic agent in conditions such as Alzheimer's disease.
- GABAergic Activity : Another study highlighted the compound's ability to enhance GABA release in cultured neurons. This effect was dose-dependent and suggests that ADMPA-HCl may be beneficial in treating anxiety disorders by promoting inhibitory neurotransmission.
Comparative Analysis with Similar Compounds
ADMPA-HCl shares structural similarities with other amino acids and derivatives, which can provide insights into its unique properties:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Amino-4-methylpentanoic acid | C₆H₁₃NO₂ | Similar branched structure; used in peptide synthesis. |
3-Amino-3-methylbutanoic acid | C₅H₁₃NO₂ | Exhibits similar biological activity; potential neuroprotective effects. |
L-Leucine | C₆H₁₃NO₂ | Essential amino acid; involved in protein synthesis. |
The unique combination of the amino group and two methyl groups at the second position in ADMPA-HCl imparts distinct chemical properties that differentiate it from these similar compounds.
Properties
IUPAC Name |
5-amino-2,2-dimethylpentanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-7(2,6(9)10)4-3-5-8;/h3-5,8H2,1-2H3,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJLHDZVYWTOSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCN)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423034-72-3 | |
Record name | Pentanoic acid, 5-amino-2,2-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1423034-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-amino-2,2-dimethylpentanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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